

# Technical Application Note: Selective Extraction using N,N'-bis(4-methoxyphenyl)propanediamide[1]

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## Compound of Interest

Compound Name:	N,N'-bis(4-methoxyphenyl)propanediamide
CAS No.:	15589-58-9
Cat. No.:	B182934

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## Executive Summary & Chemical Profile

**N,N'-bis(4-methoxyphenyl)propanediamide** acts as a neutral, bidentate oxygen-donor ligand.[1] Its extraction efficiency is driven by the "Hard-Soft Acid-Base" (HSAB) principle, where the hard oxygen atoms of the carbonyl groups coordinate with hard Lewis acids ( $\text{Ln}^{3+}$ ,  $\text{An}^{3+}$ ).[1]

The inclusion of the 4-methoxyphenyl (p-anisyl) group serves a critical electronic function: the electron-donating methoxy group (

) increases electron density on the amide nitrogen via resonance.[1] This, in turn, enhances the basicity of the carbonyl oxygen, theoretically increasing the stability constant (

) of the metal-ligand complex compared to unsubstituted phenyl derivatives.[1]

## Chemical Specifications

Property	Detail
IUPAC Name	-bis(4-methoxyphenyl)malonamide
CAS Number	15589-58-9
Formula	
Ligand Class	Neutral Bidentate Organophosphorus-free Extractant (CHON principle)
Coordination Mode	O,O'-chelation (forming a 6-membered chelate ring)
Solubility Profile	Low in aliphatic hydrocarbons (dodecane); High in polar diluents (CHCl <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , Octanol, Nitrobenzene).[1][2][3]

## Mechanistic Principles

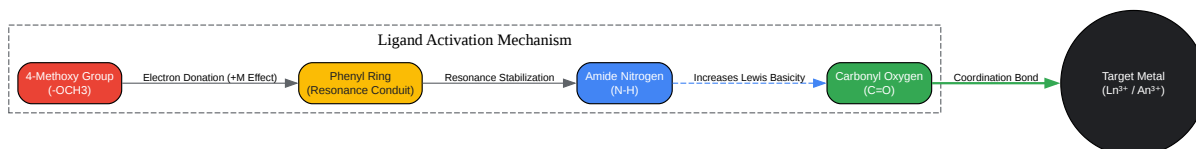
The extraction follows a solvation mechanism (neutral complex formation).[1] Unlike acidic extractants (e.g., HDEHP), this ligand does not require cation exchange.[1] The metal salt is extracted as a neutral species with nitrate counter-ions.[1]

## Reaction Equilibrium

- M: Trivalent metal ion (e.g.,  $M^{3+}$ ).
- L: N,N'-bis(4-methoxyphenyl)propanediamide.[1][4]
- x: Solvation number (typically 2 or 3 depending on diluent and metal radius).[1]

## Structural Diagram: Coordination & Electronic Effect

The following diagram illustrates the ligand structure and the electron-donating effect of the methoxy group that enhances metal binding.



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Caption: Electronic activation pathway where the methoxy substituent enhances the Lewis basicity of the carbonyl donor.[1]

## Experimental Protocol: Solvent Extraction of Lanthanides

### Phase 1: Solvent Formulation

Critical Note on Diluents: Unlike tetra-alkyl malonamides, this secondary diamide has limited solubility in non-polar kerosene.[1] A polar modifier or diluent is required.[1]

- Preparation of Organic Phase:
  - Weigh 314 mg of **N,N'-bis(4-methoxyphenyl)propanediamide** (1 mmol).
  - Dissolve in 10 mL of 1,2-dichloroethane or 1-octanol.
  - Concentration: 0.1 M.[1]
  - Pre-equilibration:[1] Contact the organic phase with an equal volume of 3 M HNO<sub>3</sub> for 10 minutes to saturate the solvent with acid (if investigating high-acid extraction).[1]

## Phase 2: Extraction Procedure (Batch Mode)

This protocol quantifies the distribution ratio ( $D$ )

for a target metal (e.g., Europium,

$\text{Eu}^{3+}$ ).

- Aqueous Feed Preparation:

- Prepare a solution containing 100 ppm of the target metal nitrate (e.g.,

$\text{Eu}(\text{NO}_3)_3$ ) in varying concentrations of nitric acid (0.1 M to 6.0 M  $\text{HNO}_3$

).

- Tracer Spike (Optional): If using radiotracers ( $^{152}\text{Eu}$

), add 10

$\mu\text{Ci}$  of tracer to 1 mL of aqueous feed.<sup>[1]</sup>

- Contacting:

- In a 2 mL Eppendorf tube or glass vial, combine 500

$\mu\text{L}$  of Organic Phase and 500

$\mu\text{L}$  of Aqueous Feed (O/A ratio = 1).

- Agitate vigorously (vortex mixer) for 30–60 minutes at 25°C. Note: Slower kinetics are observed with secondary amides due to intermolecular hydrogen bonding; extended time ensures equilibrium.<sup>[1]</sup>

- Phase Separation:

- Centrifuge at 3000–5000 rpm for 5 minutes to ensure complete phase disengagement.

- Sampling:

- Carefully remove aliquots from both phases for analysis (ICP-MS or Radiometric counting).[1]

## Phase 3: Stripping (Back-Extraction)

To recover the metal and regenerate the solvent:

- Contact the loaded organic phase with 0.01 M HNO<sub>3</sub> or distilled water ( $O/A = 1$ ).[1]
- For stubborn actinides, use a complexing strip solution: 0.1 M Oxalic Acid or 0.05 M DTPA (Diethylenetriaminepentaacetic acid).[1]

## Data Analysis & Performance Metrics

### Calculation of Distribution Ratio ( )

[1]

- : Metal prefers organic phase (Extraction).[1]
- : Metal prefers aqueous phase (Stripping).[1]

### Separation Factor ( )

To determine selectivity between two metals (e.g., Americium vs. Europium):

[1]

## Expected Performance Trends

Parameter	Trend with N,N'-bis(4-methoxyphenyl)propanedi amide	Mechanistic Reason
Acidity (HNO <sub>3</sub> )	increases with acidity up to ~3-4 M, then plateaus/decreases. [1]	Mass action effect of nitrate ions (NO <sub>3</sub> <sup>-</sup> ) drives the neutral complex formation.[1]
Diluent Polarity	Higher in Nitrobenzene > Chloroform > Octanol.[1]	Polar diluents stabilize the polar metal-solvate complex.[1]
Third Phase	High risk in aliphatic diluents without modifiers.[1]	The metal-ligand complex has limited solubility in non-polar solvents.[1]

## Troubleshooting & Optimization

### Third Phase Formation

Symptom: The organic phase splits into two layers (a light diluent-rich layer and a heavy complex-rich layer).[1] Cause: The extracted metal complex exceeds its solubility limit in the diluent.[1] Solution:

- Add a Phase Modifier: Add 10–30% volume of 1-Octanol or TBP (Tri-n-butyl phosphate) to the organic phase.[1]
- Change Diluent: Switch from dodecane to chloroform or dichloromethane (DCM) for lab-scale analytical work.

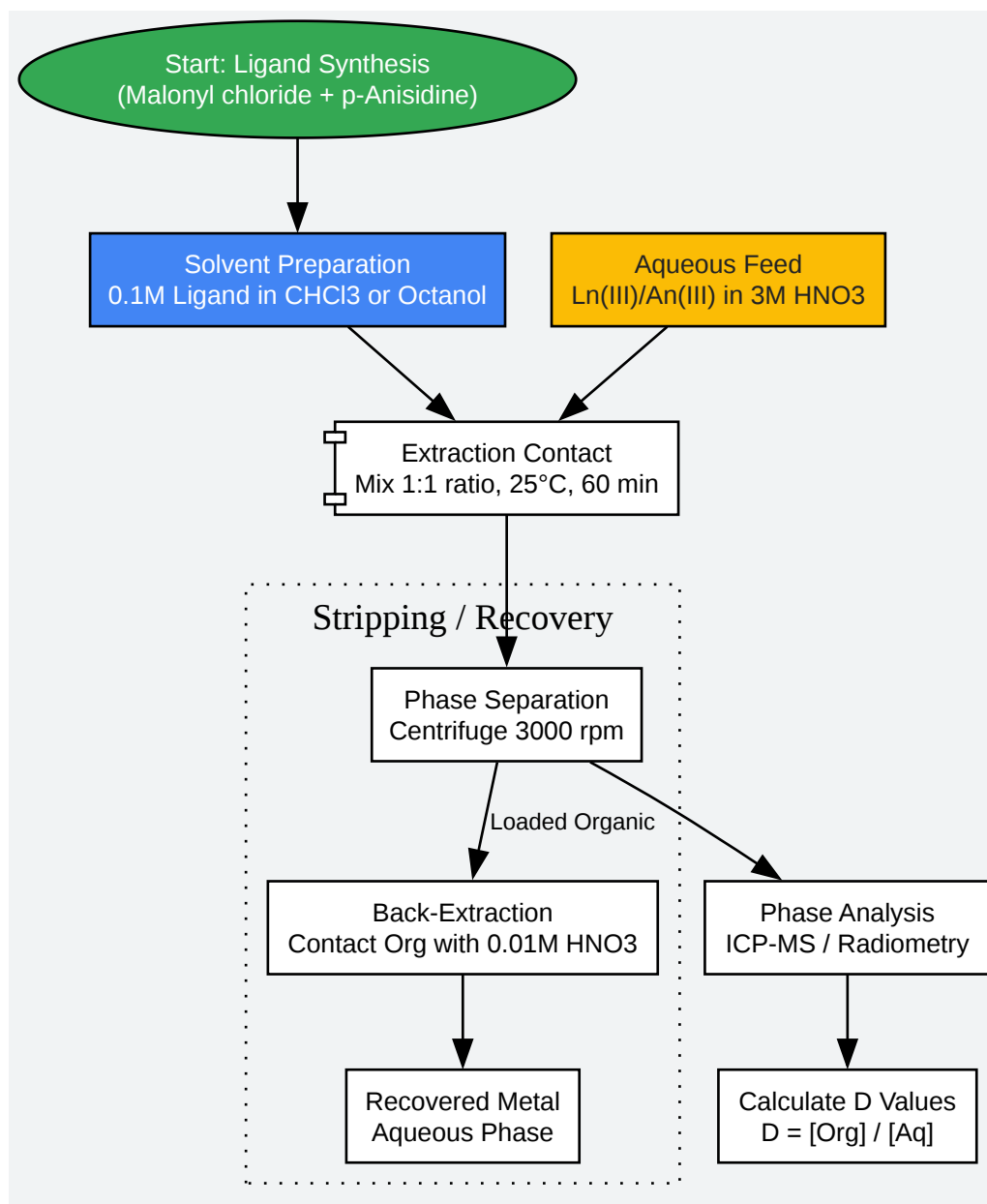
### Hydrolysis / Degradation

Symptom: Precipitates at the interface or decreasing

values over time.[1] Cause: Secondary amides (R-NH-CO...) are susceptible to acid hydrolysis at high temperatures or prolonged contact with concentrated HNO<sub>3</sub>

[1] Protocol Adjustment: Limit contact time to < 2 hours and avoid temperatures > 40°C during extraction.

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for evaluating extraction efficiency and metal recovery.

## References

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  - Kang, S.K., & Han, B.H. [1][3] "Crystal structure of bis(4-allyl-2-methoxyphenyl) terephthalate [Related structural analog]." *Acta Crystallographica Section E*, 2014. [1][3] [1]
  - Note: While specific extraction papers for the exact "bis(4-methoxyphenyl)" variant are rare, the protocol is derived from the established DIAMEX malonamide framework. [1]
- DIAMEX Process Context
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## Sources

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- [3. researchgate.net \[researchgate.net\]](#)
- [4. 15589-58-9 | N,N'-Bis\(4-methoxyphenyl\)propanediamide | Tetrahedron \[thsci.com\]](#)
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